Deoxynupharidine

Description

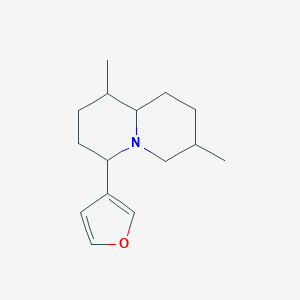

Structure

3D Structure

Properties

CAS No. |

1143-54-0 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

4-(furan-3-yl)-1,7-dimethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |

InChI |

InChI=1S/C15H23NO/c1-11-3-5-14-12(2)4-6-15(16(14)9-11)13-7-8-17-10-13/h7-8,10-12,14-15H,3-6,9H2,1-2H3 |

InChI Key |

VACYOTYBTLYIEB-UHFFFAOYSA-N |

SMILES |

CC1CCC2C(CCC(N2C1)C3=COC=C3)C |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H](CC[C@H](N2C1)C3=COC=C3)C |

Canonical SMILES |

CC1CCC2C(CCC(N2C1)C3=COC=C3)C |

Synonyms |

deoxynupharidine deoxynupharidine hydrochloride, (1alpha,4beta,7beta,9aalpha,1R)-isomer deoxynupharidine, (1alpha,4alpha,7alpha,9abeta,1S)-isomer deoxynupharidine, (1alpha,4alpha,7beta,9abeta,1s)-isomer deoxynupharidine, (1alpha,4beta,7alpha,9aalpha,1R)-isomer desoxynupharidine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Distribution of Deoxynupharidine in Nuphar Species

Deoxynupharidine is a characteristic alkaloid of the Nuphar genus, commonly known as yellow water lilies. Its presence has been documented in several species within this genus, often alongside other related alkaloids.

The distribution of deoxynupharidine is well-documented across various species of the Nuphar genus. Research has confirmed its presence in the following botanical sources:

Nuphar pumila : Commonly known as the least water-lily, the rhizomes of this species are a known source of deoxynupharidine. nih.govnih.gov It co-occurs with other alkaloids, including other quinolizidine (B1214090) types like 7-epideoxynupharidine and nupharolutine, as well as dimeric sesquiterpene thioalkaloids. nih.govresearchgate.net

Nuphar japonica : This species, native to Japan, contains deoxynupharidine in its rhizomes. frontiersin.orgresearchgate.netoup.com It is found alongside a variety of other alkaloids such as nupharamine, nupharidine (B1243645), and (-)-7-epi-deoxynupharidine. frontiersin.orgresearchgate.nettandfonline.comresearchgate.net

Nuphar luteum : Also known as the yellow water-lily, this species contains deoxynupharidine. researchgate.netknapsackfamily.comcdnsciencepub.com It is often found with other alkaloids like nupharolutine and the dimeric alkaloid neothiobinupharidine. researchgate.netcdnsciencepub.com

Nuphar microphylla : Deoxynupharidine has also been reported in this smaller species of water lily. nih.gov

Beyond the plant kingdom, deoxynupharidine has been identified as a minor constituent of castoreum. researchgate.net Castoreum is a glandular secretion from beavers, which are known to feed on water lily rhizomes. The presence of deoxynupharidine and other Nuphar alkaloids in castoreum is attributed to the beaver's diet. researchgate.net

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of deoxynupharidine from its natural sources requires multi-step procedures involving both extraction to remove the crude alkaloids from the plant or animal matrix and chromatography to separate the target compound from other structurally similar alkaloids.

Preparative chromatography is essential for obtaining pure deoxynupharidine from crude extracts. Various chromatographic methods have been employed:

Column Chromatography : This is a standard method for the separation of Nuphar alkaloids. A common approach involves using a silica (B1680970) gel column with chloroform (B151607) as the eluting solvent to separate the total alkaloid mixture into fractions. google.com

Preparative Layer Chromatography (PLC) : For further purification, preparative thin-layer chromatography has been utilized. For instance, an alumina (B75360) plate developed with dichloromethane (B109758) has been used to isolate diastereomers of deoxynupharidine derivatives. cdnsciencepub.com

Preparative High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) : These higher-resolution techniques are also used for the fine purification of quinolizidine alkaloids, including deoxynupharidine, from complex mixtures. acs.org

The initial step of isolating deoxynupharidine involves its extraction from the raw plant material. While traditional methods are effective, modern techniques offer improvements in efficiency and sustainability.

Solvent Extraction : A conventional method involves macerating the plant material (typically rhizomes) in solvents like dichloroethane or methylene (B1212753) chloride. This is followed by an acid-base extraction, where the organic phase is treated with an acid (e.g., 5% H2SO4) to protonate the alkaloids and move them into the aqueous phase. The aqueous phase is then made basic (e.g., with NH4OH) to freebase the alkaloids, which are subsequently extracted back into an organic solvent like chloroform. Methanol is also a commonly used solvent for initial extraction. tandfonline.comdoi.orgmdpi.com

Acidified Water Extraction : An alternative patented method involves extracting the crushed raw material with a dilute aqueous solution of phosphoric acid (1.0-5.0%). The combined extracts are then neutralized with calcium hydroxide. The resulting calcium phosphate (B84403) precipitate, which contains the alkaloid bases, is then dried and extracted with ethanol. google.com

Advanced Extraction Techniques : While specific applications to deoxynupharidine are not extensively detailed, modern methods such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) are increasingly used for extracting alkaloids from plant sources. researchgate.net These techniques can offer reduced solvent consumption, shorter extraction times, and higher yields compared to traditional methods. researchgate.netinnspub.net

Chemical Synthesis Strategies and Methodologies

Total Synthesis Approaches to Deoxynupharidine

The total synthesis of deoxynupharidine has been a subject of intense research, leading to a variety of elegant and efficient strategies for the construction of its quinolizidine (B1214090) framework. These approaches can be broadly categorized into historical early routes and more contemporary asymmetric methodologies, each showcasing the state of the art of synthetic chemistry in their respective eras.

The initial forays into the total synthesis of deoxynupharidine were primarily focused on the construction of the racemic form of the molecule. These early efforts were crucial in establishing the fundamental strategies for assembling the quinolizidine skeleton.

One of the pioneering works in this area was reported by F. Bohlmann and colleagues. Their approach centered on the construction of the quinolizidine ring system through a series of cyclization reactions. A key feature of their strategy was the use of a Bohlmann-Rahtz pyridine (B92270) synthesis, which involves the acid-catalyzed reaction of a β-aminocrotonic ester with an ethynylketone to form a pyridine ring. This pyridine derivative was then further elaborated to construct the second ring of the quinolizidine core. While successful in achieving the synthesis of (±)-deoxynupharidine, these early routes were often lengthy and lacked stereocontrol, resulting in racemic mixtures of the final product.

Another significant contribution from this era came from the laboratory of N. K. Kotchetkov. Their synthetic strategy also targeted the racemic compound and employed different key reactions to assemble the bicyclic core. These early syntheses, while not enantioselective, laid the groundwork for future advancements by identifying key intermediates and potential pitfalls in the synthetic pathway. They demonstrated the feasibility of constructing the complex quinolizidine skeleton and provided a benchmark for subsequent, more sophisticated synthetic endeavors.

These historical syntheses were characterized by their reliance on classical synthetic transformations and a focus on the assembly of the carbon skeleton. The lack of readily available chiral starting materials and the limited development of asymmetric catalytic methods meant that the control of stereochemistry was a major hurdle. Nevertheless, these seminal works were instrumental in confirming the structure of deoxynupharidine and inspiring the development of more advanced and stereoselective synthetic strategies.

With the advent of modern synthetic techniques, the focus shifted from racemic to asymmetric syntheses of deoxynupharidine, aiming to produce the naturally occurring (-)-enantiomer. These contemporary approaches leverage a variety of sophisticated methods to control the stereochemistry at the multiple chiral centers of the molecule.

Enantiospecific synthesis, which utilizes a chiral starting material from the "chiral pool" to transfer its stereochemistry to the final product, has been a powerful strategy for accessing enantiomerically pure deoxynupharidine. This approach obviates the need for a chiral resolution or an asymmetric catalyst, directly leading to the desired enantiomer.

A notable example of an enantiospecific synthesis of (-)-deoxynupharidine was developed by Harrity and co-workers. Their strategy commenced from the readily available chiral building block, (R)-aspartic acid. This chiral starting material was elaborated through a series of stereocontrolled transformations to construct the piperidine (B6355638) ring of the quinolizidine core. A key step in their synthesis was a formal [3+3] cycloaddition strategy to assemble the piperidine nucleus, which effectively transferred the stereochemical information from the starting material to the heterocyclic core.

Another elegant enantiospecific approach was reported by Padwa and colleagues. Their synthesis utilized a chiral sulfinimine-mediated aza-Diels-Alder reaction to establish the key stereocenters of the quinolizidine framework. The use of a chiral auxiliary allowed for high diastereoselectivity in the cycloaddition reaction, which was a pivotal step in their synthetic sequence. Subsequent transformations then led to the completion of the total synthesis of (-)-deoxynupharidine.

These enantiospecific syntheses demonstrate the utility of leveraging the inherent chirality of natural products and their derivatives to achieve the stereocontrolled synthesis of complex molecules like deoxynupharidine.

The development of catalytic asymmetric reactions has revolutionized the field of total synthesis, providing efficient and atom-economical methods for the construction of chiral molecules. While the direct application of silver-catalyzed cyclizations in the total synthesis of deoxynupharidine is not extensively documented in the primary literature, the principles of catalytic asymmetric synthesis are central to many modern approaches.

Many contemporary syntheses of (-)-deoxynupharidine employ catalytic asymmetric reactions to establish key stereocenters. For instance, enantioselective reductions of prochiral ketones or imines using chiral catalysts are commonly used to set the stereochemistry at specific positions within the quinolizidine framework. Similarly, catalytic asymmetric alkylations and conjugate additions have been employed to introduce substituents with high enantiomeric excess.

While a specific silver-catalyzed cyclization for deoxynupharidine remains to be prominently featured, the broader field of transition-metal catalysis has been instrumental. For example, palladium-catalyzed cross-coupling reactions are often used for the formation of key carbon-carbon bonds in the synthesis of precursors to the quinolizidine core. nih.gov The development of new catalytic asymmetric methods continues to be an active area of research, and it is plausible that novel silver-catalyzed transformations could be applied to the synthesis of deoxynupharidine in the future.

The quinolizidine alkaloid core is the defining structural feature of deoxynupharidine, and its stereocontrolled construction is a central theme in all total synthesis efforts. Various strategies have been developed to assemble this bicyclic system with precise control over the relative and absolute stereochemistry of its chiral centers.

One common approach involves the sequential construction of the two piperidine rings. For instance, a stereochemically defined piperidine ring can be synthesized first, followed by the annulation of the second ring. This can be achieved through a variety of cyclization strategies, including intramolecular Mannich reactions, Michael additions, and ring-closing metathesis. The stereochemistry of the final quinolizidine system is dictated by the stereocenters established in the initial piperidine ring and the stereoselectivity of the subsequent cyclization.

An alternative strategy is the convergent assembly of the quinolizidine core from two smaller fragments. This often involves the coupling of a suitably functionalized pyridine or piperidine derivative with another acyclic or cyclic precursor, followed by a final cyclization to form the bicyclic system.

A powerful method for the stereocontrolled synthesis of the quinolizidine core is the use of intramolecular cycloaddition reactions. For example, an intramolecular Diels-Alder reaction of a precursor containing a diene and a dienophile can be used to construct the bicyclic framework in a single step with high stereoselectivity. Similarly, intramolecular [3+2] and [4+2] cycloadditions of iminium ions or azomethine ylides have been successfully employed.

The Harrity group's formal [3+3] cycloaddition strategy is a prime example of a modern, stereocontrolled approach to the quinolizidine core of nuphar alkaloids. nih.govnih.gov This method allows for the rapid and efficient assembly of the piperidine nucleus with excellent control over the desired stereochemistry. nih.govnih.gov

The following table summarizes some of the key stereocontrolled approaches to the quinolizidine core of deoxynupharidine:

| Synthetic Strategy | Key Reaction | Research Group Example |

| Sequential Ring Annulation | Intramolecular Mannich Reaction | Various |

| Convergent Assembly | Coupling and Cyclization | Various |

| Intramolecular Cycloaddition | Diels-Alder Reaction | Various |

| Formal [3+3] Cycloaddition | Palladium-catalyzed TMM cycloaddition | Harrity |

The total synthesis of deoxynupharidine relies on a toolbox of key synthetic transformations to construct its complex architecture. These reactions are often strategically combined in cascade sequences to rapidly build molecular complexity from simple starting materials.

Key Synthetic Transformations:

Cycloaddition Reactions: As mentioned previously, Diels-Alder and [3+3] cycloadditions are powerful tools for constructing the quinolizidine core. nih.govnih.gov

Mitsunobu Reaction: This reaction is frequently used for the inversion of stereocenters and for the formation of carbon-nitrogen and carbon-oxygen bonds under mild conditions. nih.gov

Grignard Reactions: The addition of Grignard reagents to electrophiles is a classic and reliable method for carbon-carbon bond formation. nih.gov

Reductive Amination: This is a crucial transformation for the formation of the piperidine rings within the quinolizidine skeleton.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful method for the formation of cyclic structures, including the piperidine rings of the quinolizidine core.

Cascade Reactions:

A cascade reaction, also known as a domino or tandem reaction, is a process involving two or more consecutive reactions where the subsequent reaction occurs only in virtue of the chemical functionality formed in the previous step. These reactions are highly efficient as they minimize the number of separate operations and purification steps.

While a specific, multi-step cascade reaction dominating the synthesis of deoxynupharidine is not frequently highlighted, many synthetic routes incorporate "one-pot" procedures that can be considered simple cascade sequences. For example, a deprotection followed by an in-situ cyclization is a common tactic.

The development of novel cascade reactions remains a significant goal in organic synthesis. The application of such a strategy to the synthesis of deoxynupharidine could lead to even more efficient and elegant synthetic routes in the future.

Contemporary Asymmetric Synthesis Methodologies

Semi-Synthesis Approaches for Deoxynupharidine Analogues

Semi-synthesis leverages the core structure of natural products or their abundant derivatives to create novel compounds. In the context of Deoxynupharidine, a key intermediate for semi-synthesis is 6-dehydrodeoxynupharidine. This enamine, derived from the Deoxynupharidine scaffold, serves as a versatile precursor for introducing new functionalities, particularly at the C6 position. This approach is advantageous as it bypasses the complexities of building the quinolizidine core from scratch, allowing researchers to focus on targeted modifications. A prime example is the synthesis of thiohemiaminal derivatives, which are of significant interest. cdnsciencepub.comdocumentsdelivered.com

Development of Efficient and Scalable Synthetic Procedures

The total synthesis of Nuphar alkaloids has been a long-standing challenge, prompting the development of various innovative strategies to improve efficiency and scalability. Early syntheses have been succeeded by more concise and stereocontrolled methods.

Key modern approaches include:

Brønsted Acid Catalyzed Reactions : Researchers have developed concise and scalable enantioselective formal syntheses of several Nuphar alkaloids. nih.gov A key step involves a highly enantioselective Brønsted acid-catalyzed vinylogous Mukaiyama-Mannich reaction, which uses a supersilyl group to control regio-, enantio-, and diastereoselectivity. nih.gov

Cycloaddition Strategies : A stereocontrolled route employing a formal [3+3] cycloaddition has been described to assemble the piperidine nucleus, a core component of the quinolizidine system. nih.govacs.org This strategy provides an efficient method for creating enantiopure substituted piperidines from corresponding aziridines. acs.org

Biomimetic Synthesis : Some synthetic routes are inspired by proposed biosynthetic pathways. wikipedia.orgresearchgate.net These biomimetic approaches often involve cascade reactions that can rapidly build molecular complexity from simpler precursors, mimicking nature's efficiency. wikipedia.orgnih.gov For instance, Shenvi's total synthesis of a Nuphar dimer utilized a biomimetic approach involving a dihydroxydimer intermediate. researchgate.net

Below is a comparison of selected synthetic strategies for Nuphar alkaloids, highlighting their key features.

| Strategy | Key Reaction Type | Notable Features | Reference |

|---|---|---|---|

| Organocatalytic Formal Synthesis | Vinylogous Mukaiyama-Mannich | Concise, scalable, and highly enantioselective; uses a supersilyl group for stereocontrol. | nih.gov |

| Cycloaddition Approach | Formal [3+3] Cycloaddition | Stereocontrolled route to the piperidine nucleus, a key structural motif. | nih.govacs.org |

| Biomimetic Dimerization | Spontaneous Dimerization | Mimics proposed biosynthesis, pointing to a complex natural pathway. | researchgate.net |

Synthesis of Deoxynupharidine Analogues and Chemically Modified Derivatives

The synthesis of analogues is crucial for exploring the chemical space around the natural product. This involves systematic modifications to the Deoxynupharidine structure to understand how different components contribute to its properties.

The design of Deoxynupharidine analogues is guided by several principles aimed at creating structural diversity. A primary strategy involves simplifying complex, naturally occurring dimeric Nuphar alkaloids into monomeric analogues. nih.govresearchgate.net This allows for more straightforward synthesis and the potential to identify the core pharmacophore. Another key principle is the modification of specific functional groups to probe their significance. For example, the thiohemiaminal structure, particularly with a 6-hydroxyl group, has been identified as an important feature in some dimeric alkaloids, guiding the design of new anti-metastatic compounds. neuroquantology.com The systematic alteration of stereochemistry at various chiral centers is also a common approach to generate a diverse collection of analogues. nih.gov

A significant class of chemically modified derivatives is the alpha-thiohemiaminals. These are synthesized from the enamine intermediate, 6-dehydrodeoxynupharidine. cdnsciencepub.comdocumentsdelivered.com The core transformation involves an electrophilic thiation reaction at the C6 position. Various thiating agents have been evaluated for this purpose to optimize the synthesis of these functionally modified structures. cdnsciencepub.comdocumentsdelivered.com

The table below summarizes the reagents used for this conversion.

| Thiating Agent Class | General Efficacy | Reference |

|---|---|---|

| Sulfensuccinimides | Generally the most useful. | cdnsciencepub.com |

| Disulfides | Effective in specific cases. | cdnsciencepub.comdocumentsdelivered.com |

| Sulfenyl chlorides | Effective in specific cases. | cdnsciencepub.comdocumentsdelivered.com |

| Thiosulfonates | Effective in specific cases. | cdnsciencepub.comdocumentsdelivered.com |

This method provides reliable access to α-thiohemiaminal derivatives, allowing for further exploration of this specific chemical modification.

Biocatalysis, the use of enzymes or microbial cells for chemical transformations, offers a powerful tool for alkaloid synthesis due to its high selectivity and operation under mild conditions. nih.govrsc.org Chemo-enzymatic strategies combine the flexibility of chemical routes with the high chemo-, regio-, and stereoselectivity of enzymes. nih.gov

Three main strategies for integrating biocatalysis into alkaloid synthesis have been identified:

Preparation of Chiral Building Blocks : Enzymes are used to create enantiomerically pure starting materials that are then elaborated into the final target through chemical steps. nih.govnih.gov

Kinetic Resolution or Desymmetrisation : Biocatalysts can selectively react with one enantiomer in a racemic mixture of a synthetic intermediate, allowing for the separation of enantiomers. nih.govnih.gov

Biocatalytic Bond Formation : Enzymes can be used in the key asymmetric step to construct the core alkaloid skeleton. nih.govnih.gov

A pertinent example within the Nuphar family is the synthesis of (–)-nupharamine, a related piperidine alkaloid. This was achieved using lipase (B570770) PS for an acylative kinetic resolution of an alcohol intermediate, which proceeded with excellent enantioselectivity (E ≥50), yielding the desired precursor in 45% yield and 99% enantiomeric excess. nih.gov This demonstrates the potential of biocatalysis to efficiently generate chiral intermediates essential for the asymmetric synthesis of Deoxynupharidine and its analogues.

Pharmacological and Biological Activities: Mechanisms of Action

Immunomodulatory Mechanisms of Deoxynupharidine

Deoxynupharidine (DON) demonstrates potent immunosuppressive activities through various mechanisms, including the modulation of lymphocyte proliferation and the inhibition of key inflammatory signaling molecules. nih.gov These actions suggest a potential role in managing chronic inflammatory diseases where immunological processes are a major factor. nih.gov

Research indicates that Deoxynupharidine significantly reduces the lymphoproliferative responses of immune cells. nih.gov In in vitro studies, the addition of DON to cultures of murine splenocytes and human tonsillar mononuclear cells (hTMNC) markedly reduced the proliferation induced by mitogens or allogens. nih.gov This inhibitory effect on cell division was determined not to be a result of toxicity to the cells, as confirmed by the trypan blue exclusion test. nih.gov

A key aspect of Deoxynupharidine's immunomodulatory effect is its ability to suppress the production of pro-inflammatory cytokines. nih.gov Specifically, the compound was found to inhibit the capacity of murine peritoneal macrophages to produce Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF). nih.gov These cytokines are pivotal in the inflammatory process and the broader immune response. nih.gov Interestingly, the compound did not have a marked effect on the levels of Interleukin-2 (IL-2), another important cytokine, suggesting a specific pathway of action. nih.gov

Deoxynupharidine exerts its effects on various specific cells within the immune system. The compound's immunosuppressive actions have been observed in studies involving:

Murine splenocytes: Lymphoproliferation was markedly reduced. nih.gov

Human tonsillar mononuclear cells (hTMNC): Similar to murine splenocytes, their proliferative responses were significantly curtailed. nih.gov

Murine peritoneal macrophages: The ability of these cells to produce the pro-inflammatory cytokines IL-1 and TNF was inhibited. nih.gov

| Mechanism | Affected Cell Type | Observed Effect | Citation |

|---|---|---|---|

| Modulation of Lymphoproliferative Responses | Murine Splenocytes & Human Tonsillar Mononuclear Cells | Markedly reduced mitogen/allogen-induced proliferation | nih.gov |

| Inhibition of Pro-Inflammatory Cytokine Production | Murine Peritoneal Macrophages | Inhibited production of Interleukin-1 (IL-1) | nih.gov |

| Inhibition of Pro-Inflammatory Cytokine Production | Murine Peritoneal Macrophages | Inhibited production of Tumor Necrosis Factor (TNF) | nih.gov |

Antimicrobial Action Mechanisms

While other alkaloids from the Nuphar genus, such as 6,6'-dihydroxythiobinupharidine, have been investigated for their antimicrobial properties, the specific mechanisms of Deoxynupharidine related to bacterial DNA topoisomerases are not detailed in the available scientific literature.

There is no direct scientific evidence from the provided research to indicate that Deoxynupharidine inhibits bacterial DNA topoisomerases such as Topoisomerase IV. Research into the antimicrobial mechanisms of alkaloids from Nuphar japonicum has identified other compounds, like 6,6'-dihydroxythiobinupharidine, as inhibitors of DNA topoisomerase IV. nih.gov However, this specific activity has not been documented for Deoxynupharidine itself.

Exploration of Broad-Spectrum Antimicrobial Potential

Deoxynupharidine, a prominent sesquiterpene alkaloid isolated from plants of the Nuphar genus, has been a subject of investigation for its potential biological activities. While direct and extensive evidence for a broad-spectrum antimicrobial effect of deoxynupharidine remains somewhat limited in scientific literature, studies on related compounds and extracts from Nuphar species suggest a potential for antimicrobial action.

Research into the antifungal properties of deoxynupharidine derivatives has shown some promising results. Specifically, chemically synthesized α-thiohemiaminal derivatives of deoxynupharidine have demonstrated in vitro activity against several human pathogenic fungi. nih.gov Notably, these derivatives were particularly effective against Histoplasma capsulatum and Blastomyces dermatitidis. nih.gov This suggests that while deoxynupharidine itself may have modest antifungal effects, modifications to its structure could enhance this activity. The antifungal action is thought to be associated with the presence of the 3-furyl group and the ability to form α-thioimmonium ions. nih.gov

The following table summarizes the antimicrobial activities observed in studies of Nuphar extracts and deoxynupharidine derivatives.

| Test Substance | Microorganism(s) | Observed Effect |

| Deoxynupharidine α-thiohemiaminal derivatives | Histoplasma capsulatum, Blastomyces dermatitidis | Antifungal activity nih.gov |

| Nuphar lutea methanolic extract | Gram-positive and Gram-negative bacteria | Antibacterial activity jst.go.jp |

| Nuphar lutea ethanolic extract | Gram-positive and Gram-negative bacteria | Antibacterial activity jst.go.jp |

| Nuphar lutea extracts | Pathogenic fungi | Antifungal activity nih.govresearchgate.net |

Antimetastatic and Apoptotic Mechanisms

The investigation into the anticancer properties of Nuphar alkaloids has revealed potential antimetastatic and apoptotic mechanisms, primarily through studies of extracts and specific thioalkaloids from these plants.

Modulation of Cellular Signaling Pathways (e.g., NFκB)

Extracts of Nuphar lutea, containing a mixture of alkaloids including deoxynupharidine, have been shown to modulate key cellular signaling pathways involved in inflammation and cancer progression. jst.go.jp One of the critical pathways affected is the Nuclear Factor-kappa B (NF-κB) pathway. jst.go.jpneuroquantology.com NF-κB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. nih.govguidetomalariapharmacology.orgnih.gov

In preclinical studies, a partially purified extract from the leaves and rhizomes of Nuphar lutea, termed NUP, demonstrated a strong inhibitory effect on NF-κB activity. jst.go.jpneuroquantology.com Specifically, NUP was found to inhibit the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. neuroquantology.com By preventing IκBα degradation, NUP effectively blocks the nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity. neuroquantology.com This inhibition of the NF-κB pathway is a significant finding, as dysregulation of this pathway is a hallmark of many cancers and contributes to their resistance to apoptosis.

Induction of Apoptosis in Specific Cell Lines

Nuphar alkaloids have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.net This is a crucial aspect of their potential as anticancer agents, as the induction of apoptosis is a primary mechanism of many chemotherapeutic drugs.

Studies have shown that dimeric sesquiterpene thioalkaloids from Nuphar pumilum, such as 6-hydroxythiobinupharidine and 6,6'-dihydroxythiobinupharidine, exhibit substantial cytotoxic and apoptosis-inducing activity. researchgate.netnih.gov These compounds have been shown to induce rapid apoptosis in human leukemia (U937) cells, with morphological changes and DNA fragmentation observable within an hour of treatment. researchgate.netnih.gov The cytotoxic effects have also been observed in mouse melanoma (B16F10) and human fibrosarcoma (HT1080) cell lines. nih.gov Interestingly, the presence of a 6-hydroxyl group on these dimeric thioalkaloids appears to be crucial for their potent apoptotic activity. researchgate.netnih.gov In contrast, monomeric sesquiterpene alkaloids from Nuphar pumilum, including a compound identified as 7-epideoxynupharidine, showed weak activity in these assays. nih.gov

The following table provides a summary of the apoptotic effects of Nuphar alkaloids on different cell lines.

| Compound/Extract | Cell Line | Effect |

| 6-hydroxythiobinupharidine | Human leukemia (U937) | Rapid induction of apoptosis researchgate.netnih.gov |

| 6,6'-dihydroxythiobinupharidine | Human leukemia (U937) | Cytotoxic and apoptosis-inducing activity nih.gov |

| Nuphar pumilum alkaloid fraction | Mouse melanoma (B16F10) | Cytotoxic effects nih.gov |

| Nuphar pumilum alkaloid fraction | Human fibrosarcoma (HT1080) | Cytotoxic effects nih.gov |

| 7-epideoxynupharidine | Human leukemia (U937) | Weak activity nih.gov |

Influence on Cytoskeletal Dynamics and Cell Migration

The metastatic spread of cancer is a complex process that involves changes in cell adhesion, cytoskeletal dynamics, and cell migration. nih.govresearchgate.netdrugbank.com Research on Nuphar lutea extracts suggests that its constituent alkaloids may interfere with these processes, thereby exerting an antimetastatic effect.

In vitro studies using a "wound-healing" assay have shown that NUP, the semi-purified extract of Nuphar lutea, can inhibit the migration of A549 human lung carcinoma and B16 melanoma cells. neuroquantology.com This inhibition of cell migration is dose-dependent and suggests that the extract may interfere with the cytoskeletal rearrangements necessary for cell motility. neuroquantology.com The ability of cancer cells to migrate is fundamental to their ability to invade surrounding tissues and metastasize to distant organs.

Furthermore, in a murine model of lung metastasis, the co-administration of NUP with the chemotherapeutic drug cisplatin resulted in a more significant reduction in the number of lung metastatic nodules compared to cisplatin alone. jst.go.jp This finding suggests that Nuphar alkaloids may act as "sensitizers" that enhance the efficacy of conventional chemotherapy, in part by inhibiting the metastatic process. jst.go.jp

Neurobiological Interactions and Central Nervous System Modulation

Early pharmacological studies have indicated that deoxynupharidine hydrochloride exerts inhibitory effects on the central nervous system (CNS). nih.govjst.go.jp Electrophysiological studies in cats have demonstrated that intravenous administration of deoxynupharidine leads to significant changes in brain wave patterns as measured by electroencephalography (EEG). nih.gov

Specifically, deoxynupharidine was found to induce sleep-like EEG patterns with spindle bursts in the cortex, along with increased high-amplitude slow waves in the midbrain reticular formation and cortex. nih.gov It also depressed the EEG arousal response typically elicited by sciatic nerve stimulation. nih.gov These effects suggest a sedative or CNS depressant action. The potentiation of these effects by adrenergic blocking agents like tolazoline (B1682396) and dibenamine, and their inhibition by epinephrine (B1671497), points to a potential involvement of adrenergic neurons in the mechanism of action of deoxynupharidine. nih.gov

Further investigations have revealed that deoxynupharidine's inhibitory effects extend to several key areas of the brain, including the brainstem reticular formation, the hypothalamus activating system, and both specific and non-specific thalamic pathways. jst.go.jp The compound was also observed to decrease autonomic responses, such as contractions of the nictitating membrane and hypertensive responses, upon stimulation of the posterior hypothalamus. jst.go.jp These findings collectively suggest that deoxynupharidine has a multifaceted modulatory effect on the CNS, likely involving central anti-adrenergic actions. jst.go.jp

Ligand Binding Studies with Neuroreceptors (e.g., Oxytocin (B344502) Receptor)

Despite the evidence for the central nervous system activity of deoxynupharidine, there is a notable absence of published research specifically investigating its direct interactions with neuroreceptors through ligand binding studies. A thorough search of the scientific literature did not yield any studies that have examined the binding affinity of deoxynupharidine for the oxytocin receptor or other specific neuroreceptors. Therefore, at present, there is no available data from ligand binding assays to characterize the direct molecular interactions of deoxynupharidine with the oxytocin receptor or to determine its binding affinity and selectivity for this or any other neuroreceptor.

In Vitro Assessments of Neurobiological Effects

In vitro studies have begun to shed light on the neurobiological activities of deoxynupharidine and related Nuphar alkaloids, with a particular focus on their potential role in modulating neuroinflammation. Neuroinflammation is a key process in the central nervous system (CNS) mediated by glial cells, such as microglia and astrocytes, in response to injury or disease. While excessive inflammation can be detrimental, a controlled inflammatory response is crucial for tissue repair and defense.

One of the key findings in this area is the immunosuppressive activity of deoxynupharidine. Research has shown that deoxynupharidine can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), by macrophages. nih.gov These cytokines are also pivotal in neuroinflammatory processes within the brain. By reducing the production of these inflammatory mediators, deoxynupharidine may exert a neuroprotective effect in conditions where neuroinflammation is a contributing factor.

The mechanism behind this anti-inflammatory effect is thought to involve the downregulation of transcription factors like NF-κB, which is a central regulator of the inflammatory response. nih.gov While direct studies on deoxynupharidine's effect on microglia are limited, the data from macrophage studies provide a strong rationale for its potential to modulate neuroinflammation.

Furthermore, some quinolizidine (B1214090) alkaloids, the class of compounds to which deoxynupharidine belongs, have been noted for their anti-inflammatory properties. researchgate.net Although not specific to deoxynupharidine, this broader context supports the potential for its neurobiological activity.

It is important to note that while the direct effects of deoxynupharidine on neuronal cell viability and function are not yet extensively studied, its ability to modulate the activity of immune cells suggests an indirect neuroprotective role. Future in vitro studies using co-cultures of neurons and glial cells will be crucial to fully elucidate the neurobiological effects of this compound.

Table 1: Summary of In Vitro Neurobiological Effects of Deoxynupharidine and Related Alkaloids

| Compound/Extract | Cell Type | Effect | Implication for Neurobiology |

| Deoxynupharidine | Murine Peritoneal Macrophages | Inhibition of IL-1 and TNF-α production nih.gov | Potential to reduce neuroinflammation |

| Nuphar lutea extract | Macrophages | Downregulation of NF-κB nih.gov | Anti-inflammatory effect relevant to the CNS |

| Quinolizidine Alkaloids | Various | Anti-inflammatory properties researchgate.net | General support for neuroprotective potential |

Insecticidal Activity and Corresponding Mechanisms

Alkaloids are a well-established class of plant-derived compounds with a broad spectrum of biological activities, including insecticidal properties. researchgate.net While specific studies on the insecticidal activity of deoxynupharidine are not extensively documented in publicly available research, the known mechanisms of action for related quinolizidine and other plant alkaloids provide a strong basis for its potential as an insecticide.

The primary mode of action for many insecticidal alkaloids is interference with the insect's nervous system. rjptonline.org Several potential mechanisms could be attributed to deoxynupharidine based on its chemical class:

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect. nih.gov Many alkaloids have been identified as AChE inhibitors. nih.gov

Modulation of Ion Channels: Quinolizidine alkaloids have been shown to affect potassium channels and glutamate receptors in insects. researchgate.netrjptonline.org Disruption of these ion channels can lead to uncontrolled nerve impulses and paralysis.

Disruption of Cell Membranes: Some alkaloids can interfere with the integrity of insect cell membranes, leading to cell leakage and death. nih.gov

The insecticidal efficacy of an alkaloid can vary significantly depending on the insect species, the developmental stage of the insect, and the concentration of the compound. For instance, some alkaloids may act as feeding deterrents at lower concentrations and as potent toxins at higher concentrations. nih.gov

Table 2: Potential Insecticidal Mechanisms of Action for Deoxynupharidine Based on Alkaloid Research

| Mechanism of Action | Target Site in Insects | Potential Effect on Insects |

| Acetylcholinesterase (AChE) Inhibition | Synaptic cleft of the nervous system | Paralysis and death |

| Potassium Channel Modulation | Neuronal membranes | Disruption of nerve signal transmission |

| Glutamate Receptor Interference | Neuromuscular junctions | Impaired muscle function and paralysis |

| Cell Membrane Disruption | Various cell types | Cell lysis and tissue damage |

Investigation of Antioxidant Potential and Free Radical Scavenging Mechanisms

The antioxidant potential of natural products is a significant area of research due to the role of oxidative stress in various pathological conditions. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ROS can damage cellular components such as lipids, proteins, and DNA.

While direct and extensive studies on the antioxidant capacity of deoxynupharidine are limited, there is evidence to suggest that Nuphar alkaloids, as a group, possess antioxidant properties. neuroquantology.com The investigation of the antioxidant potential of deoxynupharidine and related compounds typically involves a battery of in vitro assays to assess their ability to scavenge different types of free radicals.

Commonly used methods to evaluate antioxidant activity include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. e3s-conferences.orgopenagrar.de

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to neutralize the ABTS radical cation. e3s-conferences.orgopenagrar.de

Reactive Oxygen Species (ROS) Scavenging Assays: These assays directly measure the ability of a compound to scavenge specific ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, often using fluorescent probes in cell-based systems. nih.govnih.gov

The antioxidant activity of alkaloids is often attributed to their chemical structure, which may include features that can stabilize free radicals through electron or hydrogen donation. In the context of related Nuphar alkaloids, it has been observed that the induction of apoptosis (programmed cell death) by compounds like 6,6'-dihydroxythiobinupharidine can be mediated by oxidative stress. researchgate.netmdpi.com The fact that N-acetyl cysteine, a potent antioxidant, can inhibit this process suggests that these alkaloids can influence cellular redox balance. researchgate.netmdpi.com This indirect evidence points towards the potential for deoxynupharidine to interact with cellular oxidative pathways.

Table 3: Common In Vitro Assays for Assessing Antioxidant Potential

| Assay | Principle | Measured Outcome |

| DPPH Radical Scavenging | Hydrogen atom donation to the DPPH radical | Decrease in absorbance at a specific wavelength |

| ABTS Radical Cation Scavenging | Neutralization of the ABTS radical cation | Decolorization of the ABTS solution |

| ROS Scavenging | Direct interaction with and neutralization of specific ROS | Reduction in a measurable signal (e.g., fluorescence) |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a comprehensive picture of the deoxynupharidine framework can be assembled.

The ¹H NMR spectrum of deoxynupharidine provides crucial information about the chemical environment of the hydrogen atoms. For instance, the protons on the furan (B31954) ring typically appear as distinct signals in the downfield region of the spectrum. cdnsciencepub.com A poorly resolved quartet is often observed for the axial C4 proton, while a doublet of doublets is characteristic of the equatorial C6 proton. cdnsciencepub.com

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shifts of each carbon atom in the molecule. The chemical shifts are sensitive to the electronic environment and the stereochemistry of the carbon atoms. cdnsciencepub.comcapes.gov.br Studies have shown that axial methyl groups are more shielded (appear at a lower chemical shift) than their equatorial counterparts. cdnsciencepub.comcapes.gov.br The effect of the 3-furyl group at C-4 on the quinolizidine (B1214090) ring carbons is comparable to that of a methyl group in the same position. cdnsciencepub.comcapes.gov.br

A comparison of the ¹H and ¹³C NMR data for deoxynupharidine is presented below.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Deoxynupharidine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1-CH₃ | 0.92 (d, J=5.6 Hz) | 18.9 |

| 2 | 1.2-2.0 (m) | 35.7 |

| 3 | 1.2-2.0 (m) | 27.2 |

| 4 | 2.88 (q, J=8.0, 6.2 Hz) | 67.5 |

| 6eq | 2.70 (q, J=12.5, 2.5 Hz) | 59.9 |

| 6ax | 1.88 (q, J=12.5, 2.5 Hz) | 59.9 |

| 7 | 1.2-2.0 (m) | 34.9 |

| 8 | 1.2-2.0 (m) | 26.1 |

| 9 | 1.2-2.0 (m) | 36.8 |

| 10 | 1.2-2.0 (m) | 53.6 |

| 7-CH₃ | - | 15.0 |

| Furyl-α | 7.22 (s) | 142.8 |

| Furyl-β | 6.34 (s) | 109.8 |

| Furyl-γ | - | 125.8 |

Note: The data is compiled from various sources and experimental conditions may vary. The multiplicity of the proton signals is indicated as s (singlet), d (doublet), q (quartet), and m (multiplet).

2D NMR experiments are instrumental in establishing the connectivity between atoms and defining the stereochemistry of deoxynupharidine. princeton.eduua.essdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the quinolizidine ring system. princeton.eduua.essdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations), aiding in the definitive assignment of both proton and carbon signals. princeton.edusdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is particularly useful for connecting different fragments of the molecule, such as the furan ring to the quinolizidine core, and for assigning quaternary carbons. princeton.edusdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the relative stereochemistry of the molecule, such as the orientation of the methyl groups and the fusion of the quinolizidine rings. princeton.eduharvard.edu

Through the combined interpretation of these 2D NMR spectra, a detailed and unambiguous structural model of deoxynupharidine can be constructed.

Dynamic NMR (DNMR) is a technique used to study the rates and mechanisms of conformational changes in molecules. unibas.itlibretexts.org In deoxynupharidine, the quinolizidine ring system can potentially exist in different conformations. DNMR studies, often performed at variable temperatures, can provide insights into the energy barriers associated with ring inversions or other conformational exchange processes. unibas.itresearchgate.net For instance, studies on deoxynupharidine methiodide have indicated that quaternization of the nitrogen can lead to a cis-fused quinolizidine system, a change from the trans-fusion in the parent alkaloid. researchgate.netrsc.org This highlights the conformational flexibility of the quinolizidine scaffold.

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. bioanalysis-zone.comunivie.ac.atuni-rostock.de This high accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comuni-rostock.de For deoxynupharidine, HRMS confirms its molecular formula as C₁₅H₂₃NO. nih.govmetabolomicsworkbench.org

Table 2: High-Resolution Mass Spectrometry Data for Deoxynupharidine

| Ion | Calculated Exact Mass (Da) | Observed Exact Mass (Da) |

|---|

Note: The observed mass may vary slightly depending on the instrument and experimental conditions.

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of this fragmentation pattern provides valuable structural information. The mass spectrum of deoxynupharidine shows intense peaks at m/z 233 (the molecular ion), 136, 94, and 98. cdnsciencepub.comsemanticscholar.org The fragmentation pattern is characteristic of the quinolizidine alkaloid skeleton and can help to differentiate it from its isomers. cdnsciencepub.comresearchgate.net For example, the presence of ions at m/z 136, 107, and 94 is a hallmark of the Nuphar quinolizidine structure. iupac.org

Tandem Mass Spectrometry (MS/MS) in Metabolite Profiling

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for metabolite profiling. thermofisher.comnih.gov This method allows for the separation, detection, and structural characterization of a parent drug and its metabolites from complex biological matrices. lcms.czijpras.com For a new chemical entity, this process involves identifying metabolic "hot-spots" to understand its biotransformation. nih.gov

The process begins with the chromatographic separation of the metabolites. The effluent is then ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the parent compound and its potential metabolites (MS1 scan). Specific ions of interest are then selected and subjected to fragmentation through collision-induced dissociation (CID), with the resulting fragment ions being analyzed in a second stage of mass spectrometry (MS2). thermofisher.com The fragmentation pattern provides a structural fingerprint that helps to elucidate the metabolite's structure, often by identifying the site of metabolic modification (e.g., hydroxylation, demethylation) based on mass shifts from the parent molecule. researchgate.net

In the analysis of Nuphar alkaloids like deoxynupharidine, mass spectrometry reveals characteristic fragmentation patterns. The series of ions with m/z values of 136, 107, 94, and 81 are present in the spectra of virtually all Nuphar quinolizidines. The mass spectrum of deoxynupharidine itself shows key fragment ions that are indicative of the quinolizidine skeleton. The identification of its metabolites would proceed by searching for parent ions corresponding to predicted metabolic transformations (e.g., +16 Da for hydroxylation) and confirming their structure through the presence of these core fragment ions in the MS/MS spectrum.

| m/z Value | Significance |

|---|---|

| 231 | [M-H₂]⁺ or other primary fragmentation |

| 178 | Characteristic fragment of Nuphar quinolizidines |

| 136 | Common fragment in Nuphar quinolizidine series |

| 107 | Common fragment in Nuphar quinolizidine series |

| 94 | Common fragment in Nuphar quinolizidine series |

Advanced MS-based Proteomics for Target Identification (e.g., isoTOP-ABPP)

Identifying the protein targets of a bioactive molecule is crucial for understanding its mechanism of action. Advanced mass spectrometry-based chemical proteomics techniques, such as activity-based protein profiling (ABPP), are powerful tools for this purpose. mdpi.comfrontiersin.org Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a sophisticated ABPP method used to map the reactivity of specific amino acid residues, such as cysteine, across the entire proteome. acs.org This technique can identify the direct binding sites of electrophilic compounds and assess target engagement in a native biological context. acs.org

The isoTOP-ABPP workflow involves treating a cellular proteome with the compound of interest, followed by labeling with an isotope-tagged chemical probe (e.g., iodoacetamide-alkyne) that reacts with the same class of residues. Proteins are then digested, and the probe-labeled peptides are enriched and analyzed by LC-MS/MS. By comparing the isotopic ratios, a quantitative measure of the extent to which the compound of interest has reacted with specific cysteines can be determined, thereby identifying its protein targets. acs.org

While a full proteomic screen of deoxynupharidine itself is not prominently published, the reactivity of its core pharmacophore has been investigated using isoTOP-ABPP. A study on the Nuphar thiaspirane pharmacophore, a structure derived from dimeric Nuphar alkaloids, utilized isoTOP-ABPP to determine if it could react with proteinaceous cysteine residues in a cell lysate. acs.org This application of advanced proteomics demonstrates a direct method for elucidating the potential biological targets and mechanisms of reactivity for this class of alkaloids.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and insights into its structure and bonding.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands and Conformational Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is unique to the molecule and provides a fingerprint based on its functional groups. In the study of quinolizidine alkaloids like deoxynupharidine, IR spectroscopy is instrumental. For instance, the presence of a 3-furyl group is confirmed by characteristic absorption bands. acs.org

A key feature in the IR spectra of quinolizidine systems is the presence of "Bohlmann bands." These are a series of absorption bands observed in the 2700–2800 cm⁻¹ region. Their presence is indicative of a trans-fused quinolizidine ring system where the lone pair of electrons on the nitrogen atom is anti-periplanar to at least two axial α-hydrogen atoms. The observation of Bohlmann bands of equal intensity and complexity in (-)-deoxynupharidine and related alkaloids confirms they share a trans-fused quinolizidine system.

| Wavenumber (cm⁻¹) | Vibrational Mode/Functional Group | Significance |

|---|---|---|

| ~3100 | C-H stretch | Confirms presence of the furan ring. acs.org |

| 2700-2800 | Bohlmann Bands | Characteristic of a trans-fused quinolizidine ring system. |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Integrity

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light from a laser source. github.com The resulting Raman spectrum provides a vibrational fingerprint of the molecule, which is useful for structural identification and confirming structural integrity. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing C=C and C-C bonds in skeletal structures. researchgate.net

For the analysis of alkaloids, Raman spectroscopy can distinguish between structurally similar compounds. researchgate.net While a specific, detailed Raman spectrum for deoxynupharidine is not widely published, the technique has been established for the analysis of the broader class of quinolizidine alkaloids. acs.orgnih.gov Theoretical studies on related quinolizidine alkaloids like lupinine (B175516) have predicted Raman spectra to characterize different conformers. researchgate.net This approach allows for the creation of a unique vibrational fingerprint, which can be used to identify the compound and assess its purity and structural integrity without derivatization. researchgate.netspectroscopyonline.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline molecule, providing unambiguous proof of its structure and absolute stereochemistry. nih.gov The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined. umassmed.edu

The absolute configuration of deoxynupharidine was definitively established through a three-dimensional X-ray analysis of its hydrobromide salt. rsc.org This analysis not only confirmed the connectivity of the atoms and the trans-fusion of the quinolizidine rings but also established the precise stereochemistry at all chiral centers. The study utilized the anomalous dispersion method to determine the absolute configuration. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₃ON,HBr |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 13.886 Å |

| b | 12.807 Å |

| c | 8.463 Å |

| Z (Molecules per unit cell) | 4 |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Diastereomeric Differentiation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. cmdm.tw Since enantiomers and diastereomers interact differently with polarized light, CD provides a unique spectrum for a given stereoisomer, making it highly effective for chiral analysis and distinguishing between diastereomers. researchgate.netnottingham.ac.uk

In the study of Nuphar alkaloids, CD spectroscopy has been used to establish the absolute configuration at specific stereocenters by correlating the sign of the CD bands (Cotton effect) with the known configuration of related compounds. For example, the absolute configuration at C-7 in thiaspirane hemiaminals derived from deoxynupharidine was established by comparing their CD spectra. gay.solutions Diastereomers often show CD spectra that are approximate mirror images or have distinctly different curve shapes and maxima, allowing for their clear differentiation. Studies have shown that diastereomeric α-arylthiohemiaminals of deoxynupharidine give negative CD bands in the 270-310 nm region for one series, which are nearly inverted images of the bands observed for the other diastereomeric series.

Advanced Chromatographic Techniques in Purity Assessment and Isolation

The isolation and purification of deoxynupharidine from natural sources or synthetic mixtures, as well as the assessment of its purity, rely heavily on advanced chromatographic techniques. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. asccollegekolhar.in For alkaloids like deoxynupharidine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are indispensable tools. wikipedia.orgsci-hub.se

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of alkaloids due to its versatility, high resolution, and applicability to non-volatile and thermally unstable compounds. advancechemjournal.comresearchgate.net The method separates compounds dissolved in a liquid mobile phase as they pass through a column containing a solid stationary phase. wikipedia.org The separation is based on the components' varying affinities for the two phases. advancechemjournal.com

For the analysis of Nuphar alkaloids, including deoxynupharidine, reversed-phase HPLC (RP-HPLC) is frequently employed. researchgate.net In this mode, the stationary phase is non-polar, and the mobile phase is a polar aqueous-organic mixture. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) is another option that offers unique selectivity for polar compounds using reversed-phase type solvents. wikipedia.org

The goal of an HPLC method is to separate the main compound from impurities, synthetic intermediates, and degradation products. advancechemjournal.com Detection is commonly achieved using a UV-Vis detector, as many alkaloids possess chromophores that absorb ultraviolet light. asccollegekolhar.in For compounds lacking a strong chromophore, a charged aerosol detector (CAD) or coupling the HPLC system to a mass spectrometer (LC-MS) provides universal detection. asccollegekolhar.innih.gov

Purity assessment of an isolated deoxynupharidine sample is a critical application of HPLC. Peak purity analysis, often performed with a photodiode array (PDA) detector, helps to determine if a chromatographic peak corresponds to a single compound or co-eluting impurities. chromatographyonline.com While this method can indicate the presence of undetected co-eluted compounds, it is a powerful tool for ensuring the selectivity of a stability-indicating method. chromatographyonline.com

HPLC is also a primary method for the preparative isolation of deoxynupharidine. researchgate.netnih.gov By scaling up the analytical method, larger quantities of the compound can be injected onto a preparative column to isolate it from complex mixtures, such as plant extracts or crude synthetic reactions. iipseries.orgnih.gov The collected fractions containing the purified compound can then be analyzed for purity. iipseries.org

Table 1: Representative HPLC Parameters for Alkaloid Analysis This table presents typical conditions and is not specific to a single published method for Deoxynupharidine, but rather representative of alkaloid analysis.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, C8 (Reversed-Phase) | The heart of the separation, where differential partitioning occurs. advancechemjournal.com |

| Mobile Phase | Acetonitrile/Methanol and Water with modifiers (e.g., formic acid, TFA) | The solvent that carries the sample through the column. Modifiers improve peak shape and resolution. pjoes.com |

| Flow Rate | 0.5 - 2.0 mL/min (Analytical) | Controls the speed of the mobile phase and analysis time. africanfoodsafetynetwork.org |

| Detection | UV/Vis (e.g., at 220 nm) or PDA | Detects and quantifies the compound as it elutes from the column. advancechemjournal.comafricanfoodsafetynetwork.org |

| Injection Volume | 5 - 20 µL (Analytical) | The amount of sample introduced into the system. pjoes.com |

| Column Temperature | Ambient to 40 °C | Affects viscosity of the mobile phase and retention characteristics. pjoes.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of GC with the detection power of MS to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for forensic substance identification because it provides a highly specific test that can positively identify a particular substance. wikipedia.org This technique is particularly well-suited for the analysis of volatile and thermally stable compounds, such as the alkaloids found in the genus Nuphar. asccollegekolhar.inresearchgate.net

In GC-MS analysis, a sample is vaporized and separated into its components as it travels through a capillary column. innovatechlabs.com The retention time, or the time it takes for a compound to pass through the column, is a characteristic feature used for identification. innovatechlabs.com After separation in the GC, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio of the fragments, allowing for definitive structural identification. wikipedia.org

GC-MS has been instrumental in the chemotaxonomic studies of Nuphar species, confirming the presence of deoxynupharidine and its isomers, like 7-epideoxynupharidine, in various plants such as Nuphar luteum and Nuphar japonicum. researchgate.netcapes.gov.br Bioassay-guided isolation projects have also utilized GC-MS to identify insecticidal alkaloids, including deoxynupharidine derivatives, from rhizomes of N. japonicum. dss.go.th The technique's sensitivity allows for the detection of even trace amounts of these compounds in complex natural extracts. wikipedia.orgdss.go.th

The analysis typically involves a fused silica (B1680970) capillary column, often with a non-polar stationary phase like 5% phenyl polysiloxane. wikipedia.orgdss.go.th The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. dss.go.th

Table 2: Representative GC-MS Parameters for Nuphar Alkaloid Analysis This table presents typical conditions based on published methods for analyzing extracts containing Deoxynupharidine.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | Perkin Elmer, Agilent, or similar | The instrument performing the chromatographic separation. core.ac.uk |

| Column | Fused silica capillary column (e.g., HP-5MS, Elite-1) | A long, thin tube coated with a stationary phase where separation occurs. dss.go.thcore.ac.uk |

| Carrier Gas | Helium | The inert gas that carries the vaporized sample through the column. core.ac.uk |

| Injection Mode | Split/Splitless | Method of introducing the sample onto the column. |

| Oven Program | Temperature ramp (e.g., 140 °C, increasing at 4 °C/min) | Controls the column temperature to achieve separation of compounds with different volatilities. dss.go.th |

| MS Detector | Electron Impact (EI) at 70 eV | The ionization method used to fragment the molecules for mass analysis. dss.go.th |

| Analysis Mode | Full Scan or Selective Ion Monitoring (SIM) | Full scan acquires a complete mass spectrum, while SIM focuses on specific ions for higher sensitivity and quantification. wikipedia.org |

Structure Activity Relationship Sar and Molecular Design

Elucidation of Key Structural Motifs Responsible for Biological Activity

The biological activity of deoxynupharidine, a quinolizidine (B1214090) alkaloid, is intrinsically linked to its unique three-dimensional structure. nih.gov Key structural motifs, which are conserved patterns within the molecule, are crucial for its interactions with biological targets. nih.govnbcr.net The core of deoxynupharidine consists of a quinolizidine ring system, a furan (B31954) moiety, and methyl groups at specific positions. nih.gov

The quinolizidine skeleton provides a rigid framework that correctly orients the functional groups for interaction with target proteins. The nitrogen atom within this ring system is a key feature, influencing the molecule's basicity and its ability to form hydrogen bonds or ionic interactions. The stereochemistry of the chiral centers within the quinolizidine ring is also vital for biological recognition and activity.

The 3-furyl group is another critical component. Its size, shape, and electronic properties contribute significantly to the binding affinity of deoxynupharidine to its biological targets. Alterations to this group can dramatically affect the compound's activity. For instance, the presence and position of substituents on the furan ring can modulate potency and selectivity.

Rational Design and Synthesis of Deoxynupharidine Analogues with Enhanced Potency or Selectivity

Building on the understanding of deoxynupharidine's SAR, medicinal chemists have engaged in the rational design and synthesis of analogs to improve its therapeutic properties. cuni.cz The goal is to create new molecules with enhanced potency, greater selectivity for specific biological targets, or improved pharmacokinetic profiles. nih.govnih.gov This process often involves the systematic modification of the deoxynupharidine scaffold. nih.gov

One common strategy is the modification of the furan ring. By replacing the furan with other heterocyclic or aromatic systems, researchers can explore how changes in electronics and sterics affect biological activity. For example, introducing substituents onto the furan ring can enhance binding affinity or alter the selectivity profile.

Furthermore, modifications to the methyl groups can also be explored. Replacing them with other alkyl groups or functional groups can fine-tune the lipophilicity and steric bulk of the analog, potentially leading to improved potency or reduced off-target effects. The synthesis of these analogs often requires multi-step chemical sequences to build the complex quinolizidine framework with the desired modifications. acs.orgnih.govorcid.org

Computational Approaches in SAR Studies and Drug Design

Computational chemistry has become an indispensable tool in the study of SAR and the rational design of new drugs. journalirjpac.com These methods provide valuable insights into how deoxynupharidine and its analogs interact with biological targets at the molecular level, thereby guiding the design of more effective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like deoxynupharidine) when it binds to a target protein. jmir.orgresearchgate.net This method helps to visualize the binding mode and to estimate the binding affinity. For instance, a molecular docking study evaluated the interaction of deoxynupharidine with the SOD1 enzyme, revealing a moderate binding affinity. mdpi.com By understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, researchers can design analogs that bind more tightly and selectively to the target. jmir.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. This information is crucial for a more accurate assessment of the SAR.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgajrconline.org In QSAR studies, various molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) of deoxynupharidine and its analogs are calculated and correlated with their measured biological activities. nih.govnih.gov

These models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. europa.eu This approach significantly reduces the time and cost associated with drug discovery by focusing experimental efforts on compounds with the highest predicted potency. researchgate.net

Chemogenomics and network pharmacology are emerging fields that analyze the interactions of small molecules with a wide range of biological targets. unipr.it These approaches can be used to identify potential new targets for deoxynupharidine and its analogs and to understand the broader biological pathways they may modulate. researchgate.net

By screening deoxynupharidine against a panel of proteins, chemogenomics can help to identify its primary targets as well as potential off-target interactions that could lead to side effects. Network pharmacology, on the other hand, integrates information about drug-target interactions, protein-protein interactions, and biological pathways to create a comprehensive map of the drug's effects on the cellular network. This can reveal the mechanism of action of deoxynupharidine and suggest potential combination therapies.

Future Directions and Emerging Research Perspectives

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) in Deoxynupharidine Research

The future of Deoxynupharidine research is poised for significant advancement through the integration of multi-omics technologies. quanticate.comfrontlinegenomics.com This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the complex biological processes influenced by the compound. quanticate.comnih.gov While specific multi-omics studies on Deoxynupharidine are not yet prevalent, the application of these strategies holds immense potential for elucidating its mechanisms of action and discovering novel biomarkers. nih.gov

Recent progress in the broader field of alkaloid biosynthesis has already demonstrated the power of genomics, proteomics, and metabolomics in identifying relevant enzymes and pathways. nih.gov For Deoxynupharidine, a multi-omics approach could systematically map its physiological and pathological effects. nih.gov For instance, proteomics can identify the full set of proteins that directly interact with Deoxynupharidine, revealing its primary targets and off-targets. researchgate.net Simultaneously, metabolomics can capture the dynamic changes in small-molecule metabolites following exposure to the compound, providing a real-time snapshot of its impact on cellular biochemistry. nih.gov

Integrating these data layers can uncover complex relationships that would be missed by single-omic studies. uv.es For example, by combining proteomic and metabolomic data, researchers can build molecular regulatory networks that connect Deoxynupharidine's protein targets to subsequent changes in metabolic pathways. nih.gov This integrated analysis is crucial for understanding the synergistic effects observed in traditional remedies and for identifying the molecular basis of its therapeutic efficacy, particularly in complex inflammatory diseases. nih.gov The development of advanced analytical and computational methods will be critical to overcoming the challenges of handling and interpreting these large, heterogeneous datasets. quanticate.comnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

Deoxynupharidine is primarily recognized for its potent immunosuppressive and anti-inflammatory activities. nih.govgsconlinepress.com Research has shown that it can significantly reduce the production of key pro-inflammatory cytokines, namely Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), by macrophages. nih.govgsconlinepress.com This established mechanism accounts for its traditional use in treating chronic inflammatory conditions like rheumatoid arthritis. nih.govrsc.org

However, the broader chemical class to which Deoxynupharidine belongs, quinolizidine (B1214090) alkaloids, exhibits a wide spectrum of biological activities, suggesting that Deoxynupharidine itself may have untapped therapeutic potential. rsc.orgacs.org Quinolizidine alkaloids have been reported to possess cytotoxic, antiviral, antimicrobial, antimalarial, and anti-arrhythmic properties. rsc.orgacs.org This opens up exciting avenues for investigating Deoxynupharidine as a scaffold for developing new agents in oncology, infectious diseases, and cardiology.

A particularly promising area for future research is its potential role in neurodegenerative diseases. scielo.br One of the most promising strategies for treating conditions like Alzheimer's disease is the inhibition of the enzyme acetylcholinesterase (AChE) to enhance cholinergic neurotransmission in the brain. scielo.br Given that various plant-derived alkaloids are potent AChE inhibitors, and the broader quinolizidine class has shown antiacetylcholinesterase activity, exploring Deoxynupharidine as a modulator of AChE or other neurological targets is a compelling future direction. acs.orgscielo.br Continued research is necessary to unlock the full therapeutic potential of Deoxynupharidine and identify novel bioactive scaffolds for pharmacological applications. acs.org

Advancements in Biocatalytic Synthesis and Chemoenzymatic Transformations of Deoxynupharidine

The complex molecular structure of Deoxynupharidine presents a considerable challenge for traditional chemical synthesis. researchgate.net In response, biocatalytic and chemoenzymatic approaches are emerging as powerful and sustainable alternatives. rsc.orgsemanticscholar.org These methods leverage the high selectivity (chemo-, regio-, and stereo-) of enzymes, leading to more efficient and environmentally friendly synthetic routes. rsc.orgnih.gov

A key advancement in the synthesis of (−)-deoxynupharidine is the use of lipase-catalyzed kinetic resolution. nih.govrsc.org Specifically, enzymes like lipase (B570770) B from Candida antarctica have been successfully employed for the kinetic resolution of β-chiral primary alcohols, which are crucial intermediates in the synthesis of Nuphar alkaloids. nih.govrsc.org This chemoenzymatic strategy has been shown to produce optically pure building blocks that can be elaborated into the final alkaloid structure. rsc.org Such biocatalytic transformations often result in considerably shorter synthetic routes and reduce or eliminate the need for protective groups, which is advantageous for larger-scale production. rsc.org